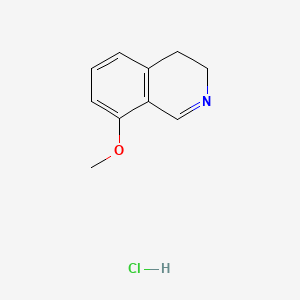
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the Bischler-Napieralski reaction. This method typically starts with the cyclization of β-phenylethylamines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . For 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride, the starting material is often 3,4-dimethoxyphenethylamine, which undergoes cyclization and subsequent demethylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with two methoxy groups.
3,4-Dihydroisoquinoline: Lacks the methoxy group, making it less specific in its interactions.
Tetrahydroisoquinoline: Fully saturated version, differing in reactivity and biological activity.
Uniqueness
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is unique due to its specific methoxy substitution, which enhances its reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .
Propriétés
Numéro CAS |
24693-45-6 |
|---|---|
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.662 |
Nom IUPAC |
8-methoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,7H,5-6H2,1H3;1H |
Clé InChI |
BKXYSPNMTUBABI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=NCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















